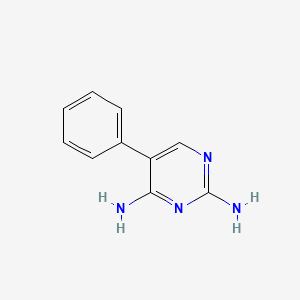

5-Phenylpyrimidine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVWRUJASRBHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171805 | |

| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18588-49-3 | |

| Record name | 5-Phenyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18588-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-5-phenylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINO-5-PHENYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XW644X9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylpyrimidine-2,4-diamine: Structure, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Phenylpyrimidine-2,4-diamine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, this guide will explore its established and potential biological activities, particularly its role as a versatile scaffold in the development of novel therapeutics, including kinase and dihydrofolate reductase inhibitors.

Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making it a "privileged scaffold" in medicinal chemistry.[1] The 2,4-diaminopyrimidine moiety, in particular, has garnered substantial attention due to its ability to mimic the hydrogen bonding patterns of adenine, allowing it to interact with the ATP-binding sites of various enzymes. This characteristic has led to the development of a wide array of therapeutic agents. The addition of a phenyl group at the 5-position of this scaffold, yielding this compound, provides a critical lipophilic component that can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Chemical Structure and Physicochemical Properties

This compound is an aromatic heterocyclic organic compound. Its structure consists of a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a phenyl group at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 18588-49-3 | [3] |

| Molecular Formula | C₁₀H₁₀N₄ | [3] |

| Molecular Weight | 186.21 g/mol | [3] |

| Melting Point | 162-164 °C | [4] |

| Boiling Point | 455.4 °C (estimated) | [2] |

| Density | 1.277 g/cm³ (estimated) | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N=C2N)N | [2] |

| InChI Key | FUVWRUJASRBHEK-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of 5-aryl-2,4-diaminopyrimidine derivatives can be achieved through various synthetic routes. A common strategy involves a multi-step synthesis culminating in a Suzuki coupling reaction to introduce the phenyl group at the 5-position of the pyrimidine core.[2]

General Synthesis Workflow

A representative synthetic approach is outlined below. This process begins with a commercially available pyrimidine derivative, which is halogenated and subsequently coupled with the desired aryl boronic acid.

Detailed Experimental Protocol (Illustrative Example)

The following protocol is an illustrative example for the synthesis of a 5-aryl-2,4-diaminopyrimidine derivative, which can be adapted for the synthesis of this compound. This protocol is based on the Suzuki coupling of a 5-iodo-2,4-diaminopyrimidine intermediate with phenylboronic acid.[2]

Step 1: Iodination of 2,4-Diaminopyrimidine

-

To a solution of 2,4-diaminopyrimidine in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the 2,4-diamino-5-iodopyrimidine intermediate.

Step 2: Suzuki Coupling

-

In a reaction vessel, combine 2,4-diamino-5-iodopyrimidine, phenylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system, such as a mixture of ethanol, toluene, and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at approximately 90°C for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the phenyl group (typically in the aromatic region, ~7-8 ppm), a signal for the pyrimidine proton, and signals for the amino protons (which may be broad and exchangeable with D₂O). |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the phenyl group. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations of the heterocyclic and aromatic rings.[5] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ). |

Biological Activity and Mechanism of Action

This compound serves as a key building block in the development of various biologically active molecules. Its derivatives have shown promise as inhibitors of several important enzyme families, including protein kinases and dihydrofolate reductase.

Kinase Inhibition

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[6] The two amino groups can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The phenyl group at the 5-position can be directed towards the solvent-exposed region or a hydrophobic pocket, and its modification allows for the fine-tuning of selectivity and potency.

Derivatives of this compound have been investigated as inhibitors of several kinases, including:

-

TAM family kinases (Tyro3, Axl, Mer): These receptor tyrosine kinases are implicated in cancer progression and immune regulation.[7]

-

c-Jun N-terminal kinases (JNK): These are key regulators of cellular processes such as proliferation, apoptosis, and inflammation.[4]

-

Interleukin-1 receptor-associated kinase 4 (IRAK4): A critical component of the innate immune signaling pathway.[8]

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor for nucleotide biosynthesis.[9][10] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.[11] The 2,4-diaminopyrimidine scaffold is a key feature of many non-classical DHFR inhibitors, such as trimethoprim.[12] These inhibitors act as structural analogues of dihydrofolate and bind to the active site of the enzyme.[13]

The mechanism of action involves the 2,4-diamino groups forming hydrogen bonds with key residues in the DHFR active site, while the 5-phenyl substituent can occupy a hydrophobic pocket, enhancing binding affinity.[14]

Antiparasitic Activity

This compound has also been reported to exhibit antiparasitic activity against bacteria and protozoa.[3] It is suggested to act by binding to the enzyme acetyl coenzyme A synthetase in the parasite's mitochondria, thereby preventing ATP synthesis and leading to cell death.[3]

Applications in Drug Discovery and Development

The versatility of the this compound scaffold makes it a valuable starting point for the design and synthesis of new drug candidates. Its derivatives are being actively explored in various therapeutic areas, particularly in oncology and infectious diseases.

The general workflow for developing drugs based on this scaffold involves:

-

Lead Identification: High-throughput screening or rational design to identify initial hits.

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. This often involves modification of the phenyl ring and the amino groups.

-

Preclinical and Clinical Development: In vitro and in vivo studies to evaluate efficacy, safety, and toxicity, followed by clinical trials.

Safety and Toxicology

Conclusion

This compound is a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Its ability to serve as a template for potent and selective inhibitors of key enzymes like kinases and dihydrofolate reductase makes it a valuable tool for drug discovery and development. Further research into the synthesis, biological evaluation, and toxicological profiling of its derivatives will undoubtedly lead to the discovery of new and effective treatments for a range of diseases.

References

- Design and Synthesis of 5-Aryl-substituted Phenylpyrimidine-2,4-diamine Derivatives as Novel Mer and Tyro3 Kinase Inhibitors. (2020). Bulletin of the Korean Chemical Society. [URL not available]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). National Institutes of Health (NIH). [Link]

- Process for the preparation of 2,4-diaminopyrimidine. (n.d.).

- Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (n.d.). ScienceDirect. [URL not available]

-

2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. (2011). PubMed. [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). Royal Society of Chemistry Publishing. [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. [Link]

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Bentham Open. [Link]

-

208630Orig1s000. (2016). accessdata.fda.gov. [Link]

-

Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. (2014). PubMed. [Link]

- DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.).

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). PubMed Central. [Link]

-

What are DHFR inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.). ResearchGate. [Link]

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health (NIH). [Link]

-

Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. [Link]

- Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. (n.d.).

- Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2025).

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

-

View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (n.d.). Trends in Sciences. [Link]

-

Dihydrofolate reductase inhibitor. (n.d.). Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ec.europa.eu [ec.europa.eu]

- 14. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Physicochemical properties of 5-Phenylpyrimidine-2,4-diamine

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylpyrimidine-2,4-diamine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS: 18588-49-3), a key heterocyclic compound. The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of kinase inhibitors, antifolates, and antiparasitic agents.[1][2] Understanding the fundamental properties of this molecule, such as its ionization constant (pKa), solubility, lipophilicity, and spectral characteristics, is paramount for professionals in drug discovery and chemical research. This document synthesizes experimental data with established scientific principles, offering detailed protocols for property determination and explaining the causal relationship between these properties and the molecule's behavior in biological systems.

Introduction to a Privileged Scaffold

The 2,4-Diaminopyrimidine Core in Medicinal Chemistry

The 2,4-diaminopyrimidine motif is a cornerstone of modern drug design. Its defining feature is the strategic placement of two amino groups that can form critical hydrogen bond interactions, most notably with the hinge region of protein kinases, making it a highly effective scaffold for developing inhibitors.[2] Beyond kinases, this core is integral to antifolates that target dihydrofolate reductase (DHFR) and various other therapeutic agents.[3]

This compound: Structure and Significance

This compound is a specific analog within this important class. The addition of a phenyl group at the 5-position introduces a lipophilic vector that can be oriented into hydrophobic pockets of target enzymes, modulating potency and selectivity. This compound serves both as a valuable research tool and as a foundational building block for more complex, biologically active molecules.[4][5] Its potential applications span from being a scaffold for new drugs to a component in the design of novel functional materials.[4]

The Critical Role of Physicochemical Properties in Drug Development

The journey of a small molecule from a laboratory hit to a clinical therapeutic is dictated by its physicochemical properties.[6] These characteristics govern its Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile.[7] Properties such as solubility, ionization, and lipophilicity are not mere data points; they are critical determinants of a compound's oral bioavailability, cell permeability, and potential for off-target effects.[6][7]

Core Physicochemical Profile

A summary of the key physicochemical data for this compound is presented below. These values, derived from various chemical databases and predictive models, form the basis for understanding its behavior.

| Property | Value | Source(s) |

| CAS Number | 18588-49-3 | [8][9] |

| Molecular Formula | C₁₀H₁₀N₄ | [1][8][9] |

| Molecular Weight | 186.21 g/mol | [9][10] |

| Melting Point | 162-164 °C | [9][10] |

| Boiling Point | 455.4 °C at 760 mmHg (Predicted) | [8] |

| Density | ~1.23 - 1.28 g/cm³ (Predicted) | [8][10] |

| pKa (Predicted) | 6.73 ± 0.10 | [9] |

| Hydrogen Bond Donors | 2 (from the two -NH₂ groups) | [8] |

| Hydrogen Bond Acceptors | 4 (from the four nitrogen atoms) | [8] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N=C2N)N | [1][8] |

| InChI Key | FUVWRUJASRBHEK-UHFFFAOYSA-N | [8] |

In-Depth Property Analysis and Experimental Determination

Ionization Constant (pKa)

Significance: The pKa is a measure of a molecule's acidity or basicity. For this compound, the predicted pKa of ~6.73 indicates it is a weak base.[9] This is a critical parameter as it dictates the molecule's charge state at physiological pH (~7.4). At this pH, a significant fraction of the molecule will exist in its protonated (cationic) form. This charge influences aqueous solubility, membrane permeability, and the ability to form ionic interactions with biological targets.[7]

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly reliable method for experimentally determining pKa.[11]

-

Preparation: Accurately weigh ~1-2 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% methanol in water) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise, small increments using an auto-titrator.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software is used to calculate the precise pKa value from the derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Significance: Aqueous solubility is a primary determinant of a drug's bioavailability and is essential for developing parenteral formulations.[6] The relatively high melting point of this compound (162-164 °C) suggests a stable crystal lattice, which can limit its intrinsic solubility.[9][10] However, its basic nature (pKa ~6.73) means its solubility will be highly pH-dependent, increasing significantly in acidic environments where the protonated, more polar form dominates.[7]

Experimental Protocol: Kinetic Solubility Assay via Nephelometry This high-throughput method is common in early drug discovery to quickly assess solubility.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate, creating a serial dilution.

-

Precipitation Induction: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix thoroughly. This sudden change in solvent causes less soluble compounds to precipitate.

-

Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours) to allow precipitation to equilibrate.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Quantification: The highest concentration that does not show significant light scattering compared to a blank control is reported as the kinetic solubility.

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 18588-49-3 [smolecule.com]

- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 5-phenyl-2,4-Pyrimidinediamine | 18588-49-3 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-Phenylpyrimidine-2,4-diamine: Synthesis, Properties, and Therapeutic Potential

Core Compound Identification and Properties

5-Phenylpyrimidine-2,4-diamine, a key building block in synthetic chemistry, is recognized for its versatile role in the development of therapeutic agents. Its structure, featuring a 2,4-diaminopyrimidine core with a phenyl substituent at the 5-position, makes it a privileged scaffold in medicinal chemistry.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18588-49-3 | [3][4][5] |

| Molecular Formula | C₁₀H₁₀N₄ | [3][4] |

| Molecular Weight | 186.22 g/mol | [5] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N=C2N)N | [3][4] |

| InChI Key | FUVWRUJASRBHEK-UHFFFAOYSA-N | [3] |

| Boiling Point | 455.4°C at 760 mmHg | [3] |

| Density | 1.277 g/cm³ | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Synthesis Protocol: A Validated Approach

The synthesis of 2,4-diaminopyrimidine derivatives is a well-established field. A common and effective method involves the condensation of a suitable precursor with guanidine. The following protocol is adapted from established methodologies for synthesizing substituted 2,4-diaminopyrimidines.[6][7] The rationale behind this approach lies in the reliable cyclization reaction between the guanidine nucleophile and an appropriate three-carbon electrophile to form the pyrimidine ring.

Experimental Protocol: Synthesis via Guanidine Condensation

This protocol describes the synthesis of this compound from phenylmalononitrile, a common starting material for this class of compounds.

Step 1: Preparation of the Reaction Mixture

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (NaOEt) (0.11 mol) to absolute ethanol (100 mL).

-

Stir the mixture until the sodium ethoxide is completely dissolved. The use of a strong base like NaOEt is crucial for deprotonating guanidine, thereby increasing its nucleophilicity for the subsequent cyclization step.

-

Add guanidine hydrochloride (0.1 mol) to the solution and stir for 15 minutes.

Step 2: Addition of Phenylmalononitrile

-

To the stirring mixture, add phenylmalononitrile (0.1 mol).

-

The phenylmalononitrile serves as the three-carbon backbone required for the formation of the pyrimidine ring.

Step 3: Reflux and Reaction Monitoring

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). This allows for the visualization of the consumption of starting materials and the formation of the product.

Step 4: Product Isolation and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into ice-cold water (200 mL) to precipitate the crude product.

-

Filter the resulting solid using a Büchner funnel, and wash with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

Step 5: Characterization

-

Dry the purified product under vacuum.

-

Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity quantitatively.[8]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, known for its ability to mimic purine bases and interact with a variety of biological targets.[1][9] this compound, in particular, serves as a crucial intermediate or core structure in the development of targeted therapies.

Kinase Inhibition in Oncology

A primary application of this compound derivatives is in the development of kinase inhibitors for cancer therapy.[9] Cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, are key regulators of the cell cycle and gene transcription, respectively. Their dysregulation is a common feature in many cancers.[10][11]

-

Mechanism of Action: Derivatives of this compound have been designed as potent dual inhibitors of CDK2 and CDK9.[10][11][12] The 2,4-diamino portion of the molecule typically forms critical hydrogen bonds within the ATP-binding pocket of the kinase, mimicking the adenine portion of ATP. The phenyl group at the 5-position can be further functionalized to achieve greater potency and selectivity by extending into other regions of the binding site. Inhibition of CDK2 leads to cell cycle arrest, while inhibition of CDK9 suppresses the transcription of anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.[10][13]

Antiparasitic and Antimicrobial Activity

The diaminopyrimidine core is also found in several antiparasitic and antibacterial drugs.[4] For instance, pyrimethamine, a related compound, is a folic acid antagonist.[14] While specific studies on this compound as an antiparasitic are less common, its structural similarity suggests potential as a dihydrofolate reductase (DHFR) inhibitor.[1] DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleic acids in both prokaryotes and eukaryotes. Selective inhibition of parasitic or bacterial DHFR over the human enzyme is a key strategy for developing anti-infective agents.[15]

Signaling Pathway Inhibition

The therapeutic effects of this compound derivatives in cancer are often mediated through the modulation of critical signaling pathways. For example, by inhibiting CDKs, these compounds can trigger the intrinsic pathway of apoptosis.

Caption: Inhibition of CDK9-mediated transcription leading to apoptosis.

Conclusion and Future Directions

This compound is a molecule of significant value to the drug discovery community. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the development of novel therapeutics. The demonstrated activity of its derivatives as potent kinase inhibitors underscores its importance in oncology.[10][11] Future research will likely focus on optimizing the substitutions on the phenyl ring and the amino groups to enhance potency, selectivity, and pharmacokinetic properties, paving the way for new treatments for cancer and infectious diseases.

References

-

2,4-DIAMINO-6-METHYL-5-PHENYLPYRIMIDINE. gsrs. [Link]

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

- Process for the preparation of 2,4-diaminopyrimidine.

-

Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]

-

Discovery of novel 5-fluoro- N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. PubMed. [Link]

-

Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. PubMed. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health (NIH). [Link]

-

Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm (RSC Publishing). [Link]

- Method of producing 2,4-diamino-5-(substituted)pyrimidines or their salts.

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NOVEL PYRIMIDINE-4,5-DIAMINE/ PYRIMIDINE-2,4,5-TRIAMINE AS ANTITB AGENT. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

-

Analytical Methods. OPUS. [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health (NIH). [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

-

The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. PubMed. [Link]

-

Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV. PubMed. [Link]

-

In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 18588-49-3 [smolecule.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biosynth.com [biosynth.com]

- 5. 18588-49-3|this compound|BLD Pharm [bldpharm.com]

- 6. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of novel 5-fluoro- N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-Phenylpyrimidine-2,4-diamine and its Derivatives

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of the 5-phenylpyrimidine-2,4-diamine scaffold, a cornerstone in modern medicinal chemistry. We will delve into the primary modes of action, focusing on kinase inhibition and antifolate activity, supported by experimental evidence and methodologies for validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this privileged chemical structure.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The pyrimidine ring is a heterocyclic aromatic compound that is fundamental to life, forming the basis of nucleobases in DNA and RNA. In medicinal chemistry, the pyrimidine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets with high affinity and specificity.[1] The 2,4-diaminopyrimidine moiety, in particular, is a key structural motif in numerous therapeutic agents, notably for its ability to mimic endogenous molecules and interfere with biological processes.[1]

The addition of a phenyl group at the 5-position of the 2,4-diaminopyrimidine core creates a versatile scaffold that has been extensively explored for the development of novel therapeutics. While the parent compound, this compound, serves as a foundational structure, it is its derivatives that have demonstrated significant potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This guide will primarily focus on the well-characterized mechanisms of these derivatives to infer the therapeutic potential of the core scaffold.

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for this compound derivatives is the inhibition of protein kinases.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.

The 2,4-diaminopyrimidine core often serves as a "hinge-binding" motif, anchoring the inhibitor within the ATP-binding pocket of the kinase. This competitive inhibition prevents the binding of ATP, thereby blocking the downstream signaling pathways that drive cell proliferation, survival, and metastasis.[4]

Targeting Cyclin-Dependent Kinases (CDKs)

Derivatives of this compound have emerged as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5][6] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[5][7]

-

CDK2 and CDK9 Inhibition: A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines have been identified as highly potent dual inhibitors of CDK2 and CDK9.[8] CDK2 is crucial for the G1/S phase transition of the cell cycle, while CDK9 is involved in the regulation of transcription. Dual inhibition of these kinases can lead to a synergistic antitumor effect.[8] Similarly, 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have also shown potent inhibitory activities against both CDK2 and CDK9.[9]

-

CDK6 and CDK9 Inhibition: 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been developed as dual inhibitors of CDK6 and CDK9.[5] These compounds have been shown to suppress downstream signaling, block cell cycle progression, and induce apoptosis, leading to significant tumor growth inhibition in xenograft mouse models.[5]

The general mechanism of CDK inhibition by these compounds is illustrated in the following signaling pathway diagram.

Caption: CDK Inhibition by this compound Derivatives.

Targeting Other Kinase Families

The versatility of the this compound scaffold allows for the targeting of other kinase families beyond CDKs.

-

TAM Family Kinases (Tyro3, Axl, Mer): Derivatives of this scaffold have been shown to selectively inhibit TAM receptor tyrosine kinases, which are implicated in tumor growth, metastasis, and immune evasion.[2]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): 5-aryl-2,4-diaminopyrimidine compounds have been identified as potent inhibitors of IRAK4, a key kinase in Toll-like receptor (TLR) and IL-1 receptor signaling pathways that regulate innate immunity.[10]

-

Protein Kinase C theta (PKCθ): 2,4-diamino-5-cyanopyrimidine derivatives have been discovered as inhibitors of PKCθ, which plays a critical role in T-cell signaling and has therapeutic potential for T-cell-mediated diseases.[11]

Secondary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine moiety is structurally related to folic acid and has been extensively investigated for its ability to inhibit dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids. By inhibiting DHFR, these compounds disrupt the proliferation of rapidly dividing cells, making them effective anticancer and antimicrobial agents.[1]

Pyrimethamine, a 2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine, is a known folic acid antagonist that induces apoptosis in T-lymphocytes.[12] While not a direct derivative of this compound, its mechanism highlights the potential of the core 2,4-diaminopyrimidine structure to target DHFR. This mode of action is particularly relevant for the antiparasitic and antimicrobial applications of this class of compounds.[13][14]

Other Potential Mechanisms

-

Antifungal Activity via CYP51 Inhibition: Certain 2-phenylpyrimidine derivatives have been designed as novel antifungal agents that target CYP51, a crucial enzyme in fungal ergosterol biosynthesis.[3]

-

Antiparasitic Activity: this compound has been reported to have antiparasitic activity by inhibiting acetyl coenzyme A synthetase in the parasite's mitochondria, leading to a disruption in ATP synthesis and cell death.[13]

Experimental Validation and Protocols

The elucidation of the mechanism of action of this compound derivatives relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Kinase Assays

A crucial first step in characterizing a potential kinase inhibitor is to determine its in vitro inhibitory activity against a panel of purified kinases.

Protocol: ADP-Glo™ Kinase Assay

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., a this compound derivative) at various concentrations.

-

Incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for an In Vitro Kinase Assay (ADP-Glo™).

Cellular Assays

Cell-based assays are essential to confirm that the in vitro activity of a compound translates into a desired biological effect in a cellular context.

| Assay Type | Purpose | Example Method |

| Cell Proliferation Assay | To determine the effect of the compound on cell growth and viability. | Sulforhodamine B (SRB) assay or MTT assay to calculate GI50/IC50 values. |

| Cell Cycle Analysis | To investigate if the compound induces cell cycle arrest at specific phases. | Flow cytometry analysis of propidium iodide-stained cells. |

| Apoptosis Assay | To determine if the compound induces programmed cell death. | Annexin V/Propidium Iodide staining followed by flow cytometry; Western blot for caspase activation. |

| Western Blotting | To analyze the expression levels of key proteins in a signaling pathway. | Probing for phosphorylated and total levels of kinase substrates (e.g., Rb, STAT3). |

In Vivo Models

To evaluate the therapeutic efficacy and safety of a lead compound, in vivo studies are conducted, typically in animal models.

-

Xenograft Mouse Models: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's antitumor activity.[5]

Conclusion

The this compound scaffold is a highly versatile and privileged structure in drug discovery. Its derivatives have demonstrated potent activity against a range of therapeutically relevant targets, with kinase inhibition being the most prominent mechanism of action. The ability of these compounds to competitively bind to the ATP pocket of kinases, such as CDKs, TAM family kinases, and IRAK4, has led to the development of promising candidates for the treatment of cancer and inflammatory diseases. Furthermore, the inherent antifolate and antimicrobial properties of the 2,4-diaminopyrimidine core broaden the therapeutic potential of this scaffold. A multi-faceted experimental approach, encompassing in vitro enzymatic assays, cell-based functional assays, and in vivo animal models, is crucial for the comprehensive characterization of the mechanism of action of novel compounds based on this remarkable scaffold.

References

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

-

Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed Central. [Link]

-

Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm. [Link]

-

Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. PubMed. [Link]

-

Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

-

Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. PubMed. [Link]

-

Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. PubMed. [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health. [Link]

-

New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 18588-49-3 [smolecule.com]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

- 14. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Phenylpyrimidine-2,4-diamine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1] Its inherent ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a privileged scaffold for the design of targeted therapeutics. Among the diverse classes of pyrimidine derivatives, the 5-phenylpyrimidine-2,4-diamine core has emerged as a particularly fruitful scaffold for the development of potent and selective inhibitors of key cellular targets, primarily protein kinases. This technical guide provides an in-depth exploration of the biological activities of these derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Kinase Inhibition: A Dominant Therapeutic Strategy

A predominant biological activity of this compound derivatives is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

Cyclin-Dependent Kinase (CDK) Inhibition: Targeting the Cell Cycle and Transcription

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and gene transcription.[2] Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Several this compound derivatives have been identified as potent inhibitors of various CDKs.

-

Dual CDK2 and CDK9 Inhibition: A significant body of research has focused on the development of dual inhibitors of CDK2 and CDK9.[2][3][4] CDK2, in complex with cyclin E, is crucial for the G1/S phase transition of the cell cycle, while CDK9, as part of the positive transcription elongation factor b (P-TEFb), regulates gene transcription.[2] Simultaneous inhibition of both kinases can lead to cell cycle arrest and apoptosis in cancer cells. For instance, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have demonstrated potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1, with their cytotoxicity correlating well with their enzymatic inhibition.[2][3]

-

Dual CDK6 and CDK9 Inhibition: In a similar vein, 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been developed as dual inhibitors of CDK6 and CDK9.[5][6] These compounds were shown to directly bind to CDK6 and CDK9, suppressing their downstream signaling pathways, leading to cell cycle arrest and apoptosis.[5][6] Notably, a lead compound from this series demonstrated significant tumor growth inhibition in a xenograft mouse model with no apparent toxicity.[5][6]

-

Selective CDK7 Inhibition: More recently, efforts have been directed towards developing selective CDK7 inhibitors. CDK7 plays a dual role in both cell cycle progression and transcription.[7] A series of 2,4-diaminopyrimidine derivatives were designed and synthesized as potent and selective CDK7 inhibitors, with a representative compound exhibiting an IC50 value of 7.21 nM.[7]

The general mechanism of action for these CDK inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of their respective substrates.

Caption: Competitive inhibition of CDK by this compound derivatives.

Anticancer Activity: From Bench to Preclinical Models

The potent kinase inhibitory activity of this compound derivatives translates into significant anticancer effects across a range of cancer cell lines.

Mechanism of Anticancer Action

The primary mechanisms through which these compounds exert their anticancer effects include:

-

Cell Cycle Arrest: By inhibiting CDKs, these derivatives halt the progression of the cell cycle, typically at the G1/S or G2/M phases, preventing cancer cell division.[5][8]

-

Induction of Apoptosis: The disruption of cell cycle and transcriptional regulation ultimately triggers programmed cell death, or apoptosis, in cancer cells.[5][9] Mechanistic studies have shown that these compounds can induce apoptosis in a concentration-dependent manner.[9]

-

Inhibition of Tumor Cell Proliferation: These derivatives have demonstrated broad antiproliferative activity against various cancer cell lines, including lung, colon, breast, and prostate cancers, with IC50 values often in the low micromolar to nanomolar range.[10][11]

Structure-Activity Relationship (SAR) Insights

Intensive SAR studies have been conducted to optimize the anticancer potency of these derivatives. Key findings include:

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly influence activity.

-

Modifications at the N2 and N4 Positions: Variations of the amine substituents at the 2 and 4 positions of the pyrimidine ring are crucial for tuning potency and selectivity.[8] For example, the introduction of a thiazole core at the N4-position led to a significant improvement in CDK2 and CDK9 inhibition.[4]

-

Substitution at the 5-Position of the Pyrimidine Ring: Introduction of small substituents like fluoro or chloro at the 5-position of the pyrimidine ring has been shown to enhance biological activity.[2][5]

| Compound Series | Key Structural Feature | Primary Target(s) | Reported Activity (IC50/GI50) | Reference |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | 5-Fluoro substitution | CDK2, CDK9 | Submicromolar to low micromolar | [2][3] |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | 5-Chloro and N2-pyridinyl substitution | CDK6, CDK9 | Potent dual inhibition | [5][6] |

| N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines | N4-thiazolyl substitution | CDK2, CDK9 | IC50 = 0.004 µM (CDK2), 0.009 µM (CDK9) for lead compound | [4] |

| 2,4-diamino-5-methyleneaminopyrimidine derivatives | 5-methyleneamino substitution | - | IC50 = 4.93 µM (HCT116) for lead compound | [9] |

Beyond Cancer: Other Biological Activities

While the primary focus has been on their anticancer potential, some this compound derivatives have shown promise in other therapeutic areas.

-

Anti-HIV-1 Activity: Selected 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have exhibited appreciable anti-HIV-1 activity, suggesting a potential role as antiviral agents.[2][3]

-

USP1/UAF1 Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies due to its role in DNA damage response.[12]

Experimental Protocols for Biological Evaluation

A robust and reproducible experimental workflow is critical for the evaluation of these compounds.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of the compounds on the target kinase activity.

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound at various concentrations in a kinase buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Detection: Measure the luminescence signal using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: A stepwise workflow for determining in vitro kinase inhibition.

Cell-Based Assays

Objective: To assess the effect of the compounds on cancer cell viability, proliferation, and the induction of apoptosis.

Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

-

Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Washing: Remove the TCA and wash the plates five times with water.

-

Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Treatment: Treat cancer cells with the test compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation and Permeabilization: Fix the cells in cold 70% ethanol and store at -20°C. For apoptosis analysis, staining with Annexin V and propidium iodide (PI) is performed on live cells before fixation.

-

Staining: For cell cycle analysis, resuspend the fixed cells in a staining solution containing PI and RNase A. For apoptosis, use an Annexin V-FITC/PI staining kit according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For cell cycle, the DNA content is measured. For apoptosis, the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells is quantified.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and highly valuable template for the design of potent inhibitors of various therapeutically relevant targets, particularly protein kinases. The extensive research in this area has led to the identification of numerous compounds with significant anticancer activity, with some progressing to preclinical and even clinical development. Future research will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects, exploring novel therapeutic applications beyond oncology, and developing innovative drug delivery strategies to enhance their efficacy and safety profiles. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of next-generation targeted therapies.

References

-

Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm (RSC Publishing). Available at: [Link]

-

Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. National Institutes of Health. Available at: [Link]

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Discovery and SARs of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as oral available and dual CDK 6 and 9 inhibitors with potent anti-tumor activity. Semantic Scholar. Available at: [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. Available at: [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

-

SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Publishing. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. Available at: [Link]

-

Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. PubMed. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and SARs of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as oral available and dual CDK 6 and 9 inhibitors with potent anti-tumor activity. | Semantic Scholar [semanticscholar.org]

- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Phenylpyrimidine-2,4-diamine Scaffold: A Privileged Core for Kinase Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 5-phenylpyrimidine-2,4-diamine core represents a "privileged" scaffold in modern medicinal chemistry, serving as the foundational structure for a multitude of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of this versatile scaffold, delving into its mechanism of action, key kinase targets, structure-activity relationships (SAR), and the experimental methodologies crucial for its evaluation. We will explore how strategic modifications to this core structure have led to the development of inhibitors targeting critical kinases involved in cell cycle regulation and oncogenesis, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases. This document is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to guide the design and advancement of novel therapeutics based on the this compound framework.

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases, a large family of enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and a key strategy in this field is the identification and optimization of "privileged scaffolds." These are molecular frameworks that exhibit a propensity for binding to the ATP-binding site of multiple kinases, providing a robust starting point for the development of potent and selective inhibitors.

The 2,4-diaminopyrimidine moiety is one such privileged scaffold, recognized for its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1] The addition of a phenyl group at the 5-position of the pyrimidine ring, creating the this compound core, has proven to be a particularly fruitful strategy, leading to the discovery of inhibitors with enhanced potency and desirable pharmacological properties. This guide will provide a deep dive into the science behind this important scaffold.

The this compound Scaffold: A Molecular Overview

The core structure of this compound consists of a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a phenyl group at position 5. This arrangement provides a unique combination of hydrogen bond donors and acceptors, as well as a hydrophobic phenyl group that can be further functionalized to achieve selectivity and potency for specific kinase targets.

The versatility of this scaffold lies in the ability to introduce a wide range of substituents at the amino groups (N2 and N4) and on the phenyl ring. These modifications allow for the fine-tuning of the molecule's electronic and steric properties, enabling precise interactions with the diverse topographies of kinase ATP-binding sites.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Derivatives of the this compound scaffold typically function as ATP-competitive inhibitors. They achieve their inhibitory effect by binding to the active site of the kinase and preventing the binding of the natural substrate, ATP. This, in turn, blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

The pyrimidine ring of the scaffold is crucial for this mechanism, as it mimics the adenine ring of ATP and forms hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The phenyl group and other substituents on the scaffold then extend into adjacent hydrophobic pockets, contributing to the inhibitor's affinity and selectivity.

Key Kinase Targets of this compound Derivatives

The this compound scaffold has been successfully employed to develop inhibitors against a range of important kinase targets, particularly those involved in cell cycle control and cancer progression.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, control the progression of the cell cycle.[1] Aberrant CDK activity is a common feature of cancer cells, making them attractive targets for therapeutic intervention.

-

CDK2 and CDK9: Dual inhibitors of CDK2 and CDK9 have been developed using the this compound scaffold.[2] CDK2 is essential for the G1/S phase transition, while CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates gene transcription.[1] Simultaneous inhibition of both kinases can lead to cell cycle arrest and apoptosis in cancer cells.[2]

-

CDK6 and CDK9: The scaffold has also been utilized to create dual inhibitors of CDK6 and CDK9.[3] CDK6, along with CDK4, controls the G1 phase of the cell cycle.

-

CDK7: Potent and selective inhibitors of CDK7 have been synthesized based on the 2,4-diaminopyrimidine core.[4] CDK7 is a central component of the CDK-activating kinase (CAK) complex and also plays a crucial role in transcription.[4]

Below is a diagram illustrating the role of key CDKs in the cell cycle, which are targeted by this compound derivatives.

Caption: Key CDK targets of this compound inhibitors in cell cycle regulation.

Aurora Kinases

Aurora kinases (A, B, and C) are critical regulators of mitosis.[5] Their overexpression is frequently observed in human cancers, making them important therapeutic targets. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, a related class of compounds, have been identified as potent inhibitors of Aurora A and B kinases.[5]

TAM Kinases (Tyro3, Axl, Mer)

The TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) are involved in various cellular processes, including cell proliferation, survival, and migration.[6] Their dysregulation has been implicated in cancer and other diseases. 5-Aryl-substituted phenylpyrimidine-2,4-diamine derivatives have been synthesized as novel inhibitors of Mer and Tyro3 kinases.[6]

Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes key SAR findings for CDK inhibitors based on this scaffold.

| Position of Modification | Substituent | Effect on Activity | Reference |

| Pyrimidine C5 | Methyl | Generally well-tolerated and can enhance potency against both CDK2 and CDK9. | [2] |

| Fluoro | Can enhance potency and is a common substitution in CDK inhibitors. | [1] | |

| Methoxy | Can lead to a decrease in CDK2 inhibitory activity. | [2] | |

| N2-Phenyl (para) | Sulfamoyl | Often crucial for potent inhibitory activity. | [2] |

| Morpholino | Can contribute to potent Aurora kinase inhibition. | [5] | |

| N4 | Substituted Thiazol-2-yl | Can lead to highly potent dual CDK2/9 inhibitors. | [2] |

| Pyridin-2-yl | Can result in potent dual CDK6/9 inhibitors. | [3] |

These SAR studies underscore the importance of rational design in optimizing the this compound scaffold for specific kinase targets.[1][2][3][5]

Experimental Protocols: A Framework for Evaluation

The evaluation of novel kinase inhibitors requires a series of well-defined experimental protocols. Below is a generalized workflow for the initial characterization of a this compound-based kinase inhibitor.

Caption: A typical experimental workflow for the evaluation of a novel kinase inhibitor.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for determining the in vitro potency (IC50) of a test compound against a specific kinase using a commercially available luminescent assay.

I. Materials:

-

Purified recombinant kinase and its corresponding substrate.

-

ATP solution.

-

Kinase buffer.

-

Test compound (this compound derivative) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

White, opaque 384-well microplates.

-

Multichannel pipettes and a plate reader capable of measuring luminescence.

II. Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add the following components in order:

-

Kinase buffer.

-

Test compound at various concentrations.

-

Kinase and substrate mixture.

-

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

III. Self-Validation and Controls:

-

Positive Control: A known inhibitor of the target kinase.

-

Negative Control: DMSO vehicle control (represents 100% kinase activity).

-

No-Enzyme Control: To determine the background signal.

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of novel kinase inhibitors. Future research in this area will likely focus on:

-

Improving Selectivity: Designing inhibitors that target specific kinases with minimal off-target effects to reduce toxicity.

-

Overcoming Resistance: Developing next-generation inhibitors that are active against mutant kinases that have developed resistance to existing therapies.

-

Exploring New Targets: Applying the this compound scaffold to other kinase families implicated in disease.

References

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

-

Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm. [Link]

-

Design and Synthesis of 5-Aryl-substituted Phenylpyrimidine-2,4-diamine Derivatives as Novel Mer and Tyro3 Kinase Inhibitors. ResearchGate. [Link]

-